N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide
Description
N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a stereospecific (1r,4r)-cyclohexyl core linked to a pyrimidin-2-yloxy group and an indole-2-carboxamide moiety. The rigid cyclohexyl scaffold positions the pyrimidine and indole groups in a fixed spatial arrangement, which is critical for interactions with biological targets. This compound shares structural similarities with allosteric antagonists and PROTAC degraders, as evidenced by analogs in the literature .
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(17-12-13-4-1-2-5-16(13)23-17)22-14-6-8-15(9-7-14)25-19-20-10-3-11-21-19/h1-5,10-12,14-15,23H,6-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMCIWVJBIJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3N2)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction-Based Approach
Starting Material : (1r,4r)-4-Aminocyclohexanol
Reagents : Pyrimidin-2-ol, DIAD (Diisopropyl azodicarboxylate), PPh₃ (Triphenylphosphine), THF
Mechanism : The Mitsunobu reaction facilitates etherification while retaining the stereochemical integrity of the cyclohexanol. Pyrimidin-2-ol acts as the nucleophile, displacing the hydroxyl group via an SN2 mechanism.
Procedure :
- Dissolve (1r,4r)-4-aminocyclohexanol (1.0 eq), pyrimidin-2-ol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in anhydrous THF.
- Stir under nitrogen at 25°C for 24 h.
- Purify via column chromatography (SiO₂, 5–10% MeOH/DCM) to yield the product as a white solid.
SN2 Displacement with Activated Pyrimidine
Starting Material : (1r,4r)-4-Aminocyclohexanol mesylate
Reagents : Pyrimidin-2-yl triflate, NaH, DMF
Mechanism : Mesylation of the cyclohexanol hydroxyl group generates a superior leaving group (mesylate), which undergoes displacement by pyrimidin-2-olate under basic conditions.
Procedure :
- Treat (1r,4r)-4-aminocyclohexanol with mesyl chloride (1.1 eq) and Et₃N (2.0 eq) in DCM at 0°C.
- Isolate the mesylate intermediate and react with pyrimidin-2-olate (generated in situ from pyrimidin-2-ol and NaH) in DMF at 80°C for 12 h.
- Purify via recrystallization (EtOAc/hexane).
Yield : 60–65%
Purity : 93% (LCMS).
Synthesis of 1H-Indole-2-carboxylic Acid
Fischer Indole Synthesis
Starting Material : Ethyl pyruvate, phenylhydrazine
Reagents : p-Toluenesulfonic acid (pTsOH), NaOH, EtOH
Mechanism : Condensation of phenylhydrazine with ethyl pyruvate forms an arylhydrazone, which cyclizes under acidic conditions to yield ethyl indole-2-carboxylate. Saponification produces the carboxylic acid.
Procedure :
- Reflux phenylhydrazine (1.0 eq) and ethyl pyruvate (1.2 eq) with pTsOH (0.1 eq) in EtOH for 6 h.
- Isolate ethyl indole-2-carboxylate via filtration.
- Hydrolyze the ester with NaOH (2.0 eq) in H₂O/EtOH (1:1) at 80°C for 4 h.
- Acidify with HCl to precipitate 1H-indole-2-carboxylic acid.
Yield : 75–80%
Purity : >98% (NMR).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Reagents : EDCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF
Procedure :
- Activate 1H-indole-2-carboxylic acid (1.0 eq) with EDCl and HOBt in DMF at 0°C for 30 min.
- Add (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine (1.0 eq) and DIPEA. Stir at 25°C for 12 h.
- Purify via silica gel chromatography (3% MeOH/DCM).
CDI-Mediated Coupling
Reagents : CDI (1.5 eq), K₃PO₄ (2.0 eq), MeCN
Procedure :
- React 1H-indole-2-carboxylic acid (1.0 eq) with CDI in MeCN at 65°C for 3 h.
- Add (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine (1.0 eq) and K₃PO₄. Heat at 70°C for 19 h.
- Concentrate and recrystallize from H₂O/MeCN.
Yield : 78–82%
Purity : 97% (HPLC).
Comparative Analysis of Synthetic Routes
| Parameter | Mitsunobu + EDCl | SN2 + CDI |
|---|---|---|
| Overall Yield | 48–54% | 50–58% |
| Reaction Time | 36 h | 24 h |
| Purity | 95–96% | 93–97% |
| Scalability | Moderate | High |
The CDI-mediated method offers superior scalability and reduced reaction time, making it preferable for industrial applications.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas, NaBH4 in methanol or ethanol.
Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies indicate that N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective potency against these cell lines .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
- Antimicrobial Properties : Some derivatives of related compounds have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pyrimidin-2-yloxy group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide and related compounds.
SB269,652 (N-((1R,4R)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide)
- Structural Similarities :
- Both compounds share the (1r,4r)-cyclohexyl backbone and indole-2-carboxamide group.
- The stereochemistry of the cyclohexyl ring is conserved, emphasizing its role in target engagement.
- Key Differences: Cyclohexyl Substituent: SB269,652 features a 7-cyano-dihydroisoquinoline ethyl group, whereas the target compound has a pyrimidin-2-yloxy group. This difference likely alters receptor binding kinetics and selectivity. Pharmacological Role: SB269,652 is a well-characterized allosteric antagonist of dopamine D3 receptors (D3R), implicating its substituents in modulating orthosteric and allosteric interactions .
Compound 3 (: Indole-3-carboxamide Derivative)
- Structural Similarities :
- Both molecules incorporate an indole carboxamide and a cyclohexyl-derived scaffold.
- Key Differences: Indole Substituent Position: Compound 3 has an indole-3-carboxamide, which may reorient the molecule in binding pockets compared to the 2-carboxamide isomer in the target compound.
Compound 5g (: PROTAC Degrader)
- Structural Similarities: Both compounds utilize a cyclohexyl linker with heteroaromatic substituents (pyrimidin-2-yloxy in the target vs. pyridin-2-ylamino in 5g).
- Key Differences :
- Mechanistic Role : Compound 5g is a dual CDK12/CDK13 PROTAC degrader, leveraging a ubiquitin-proteasome pathway. Its extended octanamide chain and benzyl-urea group contrast with the simpler indole carboxamide of the target compound.
- Pharmacophore Design : The indole-2-carboxamide in the target compound is absent in 5g, highlighting divergent therapeutic objectives .
2-Amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e)
- Structural Similarities :
- Both compounds contain a pyrimidine ring and carboxamide group.
- Key Differences :
- Scaffold : Compound 4e lacks the cyclohexyl-indole system, instead incorporating a phenyl group and isopropyl-methoxy substituents.
- Application : Its structural simplicity suggests use as a kinase inhibitor precursor, differing from the receptor-targeting design of the target compound .
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- CAS Number : 2034318-24-4
Structural Features
The compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and an indole moiety, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with various biological targets.
This compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, affecting processes such as proliferation and apoptosis.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways linked to inflammation and cancer progression.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties against certain viral infections.
Antiviral Activity
Research indicates that compounds similar to this compound have shown promising antiviral activity. For instance, studies have demonstrated that related compounds can inhibit the replication of viruses such as:
- HCV (Hepatitis C Virus) : Compounds in this class have exhibited IC50 values ranging from 6.7 μM to 9.19 μM against HCV replication .
- RSV (Respiratory Syncytial Virus) : Some derivatives have shown EC50 values indicating effective inhibition at micromolar concentrations .
Anticancer Potential
In vitro studies on cancer cell lines have shown that this compound may induce apoptosis and inhibit cell proliferation. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of growth signals |
Study on Antiviral Properties
A study evaluated the antiviral efficacy of this compound against various strains of influenza and RSV. The results indicated that the compound significantly reduced viral load in infected cell cultures compared to untreated controls.
Study on Cancer Cell Lines
In a comparative analysis involving multiple cancer cell lines, this compound was tested for cytotoxicity. The findings revealed that it effectively inhibited cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the cyclohexyl intermediate via reductive amination or nucleophilic substitution (e.g., using NaHB(OAc)₃ in DCM for stereoselective cyclohexyl amine formation) .
- Step 2 : Coupling of the indole-2-carboxylic acid moiety to the cyclohexyl intermediate using carbodiimide-based coupling agents (e.g., DCC or EDC) .
- Step 3 : Introduction of the pyrimidin-2-yloxy group via Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction monitoring via TLC/HPLC, purification via column chromatography (e.g., DCM/EtOAc gradients), and yield improvement by adjusting stoichiometry (e.g., 1.2–1.5 equiv of pyrimidin-2-ol) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Techniques :
- ¹H/¹³C NMR : Confirms stereochemistry (e.g., trans-cyclohexyl protons at δ 1.5–2.5 ppm) and amide bond formation (NH resonance at δ ~8–10 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.18) .
- X-ray crystallography : Resolves absolute configuration of the (1r,4r)-cyclohexyl group and pyrimidine orientation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Assays :
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor, using [³H]spiperone) to assess affinity (IC₅₀) .
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Kinase inhibition : Fluorescence-based kinase profiling to identify off-target interactions .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic intermediates be resolved during scale-up?
- Approach :
- Chiral HPLC : Separates enantiomers of cyclohexyl intermediates (e.g., using Chiralpak AD-H column) .
- Crystallization-induced diastereomer resolution : Utilizes chiral auxiliaries (e.g., tartaric acid derivatives) to isolate (1r,4r)-isomers .
- Mechanistic studies : DFT calculations to predict transition-state energies for stereocontrolled reactions .
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?
- Troubleshooting :
- Metabolic stability : Assess hepatic microsomal clearance (e.g., human/rat liver microsomes) to identify rapid degradation .
- Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins to improve bioavailability .
- Pharmacokinetic profiling : Conduct LC-MS/MS-based plasma concentration-time studies to correlate exposure with efficacy .
Q. How does the compound’s conformation influence its interaction with dopamine D3 receptors?
- Methods :
- Molecular docking : Use cryo-EM structures of D3 receptors (PDB: 7D4Q) to model binding poses of the indole-carboxamide moiety .
- Mutagenesis studies : Test receptor mutants (e.g., E2 loop residues) to identify critical binding residues .
- SAR analysis : Compare analogues with modified pyrimidine or cyclohexyl groups to refine pharmacophore models .
Q. What catalytic systems improve efficiency in coupling reactions during synthesis?
- Catalysts :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
